molecular formula C19H32N2O5.C4H11N B000391 Perindopril erbumine CAS No. 107133-36-8

Perindopril erbumine

Numéro de catalogue B000391
Numéro CAS: 107133-36-8
Poids moléculaire: 441.6 g/mol
Clé InChI: IYNMDWMQHSMDDE-MHXJNQAMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Perindopril erbumine is an angiotensin-converting enzyme (ACE) inhibitor . It is used to treat high blood pressure, helping prevent strokes, heart attacks, and kidney problems . This medication is also used to prevent heart attacks in people with a certain type of heart disease (stable coronary artery disease) . It works by relaxing blood vessels so blood can flow more easily .


Molecular Structure Analysis

Perindopril erbumine has a molecular formula of C23H43N3O5 . It is the tert-butylamine salt of perindopril, the ethyl ester of a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor . Upon hydrolysis, perindopril erbumine is converted to its active form perindoprilat . The molecular weight of perindopril erbumine is 441.6 g/mol .


Chemical Reactions Analysis

Perindopril erbumine has been found to react with 7-hydroxycoumarin in acetonitrile, resulting in a new fluorescent product with about 58 nm blue shifted emission .

Applications De Recherche Scientifique

Heart Failure Treatment

This medication is also applied in the management of mild to moderate congestive heart failure . By reducing the workload on the heart and improving its efficiency, Perindopril erbumine helps alleviate symptoms and improve the quality of life for patients with heart failure.

Coronary Artery Disease

Patients with stable coronary artery disease can benefit from Perindopril erbumine as it helps to reduce the cardiovascular risk associated with hypertension or post-myocardial infarction . The drug’s ability to prevent the narrowing of blood vessels is crucial in managing this condition.

Analytical Chemistry

In the field of analytical chemistry, Perindopril erbumine is the subject of methods development for quantitative analysis. For instance, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for its estimation in tablet dosage forms .

Combination Drug Therapy

Perindopril erbumine is often used in combination with other drugs such as indapamide and amlodipine besylate to treat hypertension more effectively. Research has been conducted to develop RP-HPLC methods for the simultaneous quantification of these drugs in bulk and pharmaceutical dosage forms .

Bioavailability Studies

Comparative studies on the bioavailability of different salt formulations of Perindopril, such as the arginine versus the erbumine formulations, are crucial in determining the most effective and safe form for patient use .

Mécanisme D'action

Target of Action

Perindopril erbumine primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by perindopril erbumine is the RAAS . By inhibiting ACE and preventing the formation of ATII, perindoprilat disrupts the RAAS . This leads to a decrease in blood pressure and a reduction in the workload on the heart .

Pharmacokinetics

Perindopril erbumine is readily absorbed from the gastrointestinal tract . Its absorption is significantly decreased when taken with food . After absorption, it is rapidly metabolized in the liver to its active form, perindoprilat . The peak effect of perindoprilat is observed within 3 to 7 hours . It is primarily excreted in the urine . The half-life of perindopril is approximately 0.8 to 1 hour, while the half-life of perindoprilat is 30 to 120 hours .

Result of Action

The inhibition of ACE by perindoprilat results in the dilation of blood vessels . This lowers blood pressure and increases the supply of blood and oxygen to the heart . As a result, perindopril erbumine is used to treat conditions such as hypertension and mild to moderate congestive heart failure .

Action Environment

The action of perindopril erbumine can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can significantly decrease the absorption of perindopril erbumine . Additionally, the drug’s efficacy can be affected by the patient’s liver function, as perindopril erbumine is metabolized in the liver to its active form .

Safety and Hazards

Perindopril erbumine is generally safe and well-tolerated in a wide range of patients with hypertension . Common side effects include dizziness, lightheadedness, or tiredness as your body adjusts to the medication . Dry cough may also occur . Serious side effects include symptoms of a high potassium blood level (such as muscle weakness, slow/irregular heartbeat), fainting, kidney problems, and serious (possibly fatal) liver problems . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Orientations Futures

Perindopril erbumine is a safe blood pressure-lowering agent with documented tolerability in a wide range of patients with hypertension . When used as monotherapy of hypertension, perindopril’s doses should be carefully titrated until the achievement of full effect, which in some patients should be awaited for at least 6 months from onset of the therapy .

Propriétés

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5.C4H11N/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;1-4(2,3)5/h12-16,20H,4-11H2,1-3H3,(H,23,24);5H2,1-3H3/t12-,13-,14-,15-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNMDWMQHSMDDE-MHXJNQAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044198
Record name Perindopril erbumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perindopril erbumine

CAS RN

107133-36-8
Record name Perindopril erbumine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107133-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perindopril erbumine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107133368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PERINDOPRIL ERBUMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Perindopril erbumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-, (2S,3aS,7aS)-, compd. with 2-methyl-2-propanamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERINDOPRIL ERBUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1964X464OJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perindopril erbumine
Reactant of Route 2
Perindopril erbumine
Reactant of Route 3
Perindopril erbumine
Reactant of Route 4
Perindopril erbumine
Reactant of Route 5
Perindopril erbumine
Reactant of Route 6
Perindopril erbumine

Q & A

Q1: What is the primary target of Perindopril erbumine and how does it interact with this target?

A1: Perindopril erbumine is a prodrug that is metabolized to the active metabolite, Perindoprilat. Perindoprilat acts as a long-acting angiotensin-converting enzyme (ACE) inhibitor. [] It exerts its therapeutic effect by binding to and inhibiting the activity of ACE, thus preventing the conversion of Angiotensin I to Angiotensin II. [, , ]

Q2: What are the downstream effects of ACE inhibition by Perindoprilat?

A2: Inhibition of ACE by Perindoprilat leads to:

  • Decreased vasoconstriction: Lower levels of Angiotensin II result in the relaxation of blood vessels. [, ]
  • Increased plasma renin activity: The reduced negative feedback from Angiotensin II stimulates the release of renin. []
  • Decreased aldosterone secretion: Angiotensin II stimulates aldosterone release, so its reduction leads to lower aldosterone levels. []

Q3: What therapeutic benefits are associated with Perindopril's mechanism of action?

A3: By inhibiting ACE, Perindopril erbumine is clinically indicated for the treatment of:

  • Hypertension: Perindopril erbumine effectively lowers blood pressure, a key therapeutic goal in managing hypertension. [, , , , ]
  • Heart Failure: The drug improves heart function and reduces symptoms in patients with heart failure. [, , , , ]
  • Stable Coronary Artery Disease: Perindopril erbumine helps to prevent major cardiovascular events in patients with stable coronary artery disease. [, , ]

Q4: What is the molecular formula and weight of Perindopril erbumine?

A4: The molecular formula of Perindopril erbumine is C19H32N2O5.C4H11N, and its molecular weight is 441.60 g/mol. []

Q5: What spectroscopic techniques are commonly used to characterize Perindopril erbumine?

A5: Various spectroscopic techniques are employed for characterizing Perindopril erbumine, including:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique helps identify functional groups and potential drug-excipient interactions. [, , ]
  • Nuclear Magnetic Resonance (NMR): NMR provides detailed structural information about the molecule. []
  • Mass Spectrometry (MS): MS is used for determining the molecular weight and characterizing fragmentation patterns. []

Q6: How does the thermal stability of Perindopril erbumine change when formulated in a tablet compared to the pure active ingredient?

A6: Studies using thermogravimetric analysis (TGA) have shown that Perindopril erbumine exhibits enhanced thermal stability when formulated as a tablet compared to the pure active ingredient. The activation energy for thermal degradation was significantly higher for the tablet formulation, indicating improved stability in the presence of excipients. []

Q7: Which excipients are known to improve the thermal stability of Perindopril erbumine in tablet formulations?

A7: Excipients like anhydrous colloidal silica, microcrystalline cellulose, lactose, and magnesium stearate have been shown to enhance the thermal stability of Perindopril erbumine in tablet formulations. []

Q8: What strategies have been explored to improve the taste of Perindopril erbumine formulations?

A8: Taste masking techniques, particularly using Eudragit E 100 as a taste-masking polymer, have been successfully employed to improve the palatability of Perindopril erbumine formulations. [, ]

Q9: How does the presence of food affect the pharmacokinetics of Perindopril erbumine?

A9: While food intake doesn't significantly influence the extent of absorption of Perindopril erbumine, it does reduce the conversion of Perindopril to its active metabolite, Perindoprilat. []

Q10: What are the key considerations in developing orally disintegrating tablets of Perindopril erbumine?

A10: Key considerations in developing orally disintegrating tablets include:

  • Taste masking: Addressing the bitter taste of the drug is crucial for patient acceptability. [, ]
  • Rapid disintegration: Achieving fast disintegration in saliva is essential for this dosage form. [, ]
  • Choice of superdisintegrants: Selection of suitable superdisintegrants like Ac-Di-Sol is crucial for optimizing disintegration time and drug release. [, ]

Q11: What analytical techniques are commonly employed for the quantification of Perindopril erbumine?

A11: Several analytical techniques are used to quantify Perindopril erbumine, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection (HPLC-UV) or mass spectrometry (LC-MS/MS), is widely used for both assay and impurity profiling. [, , , , , , , ]
  • UV-Spectrophotometry: UV spectrophotometric methods, including those utilizing derivatization strategies, offer simple and cost-effective quantification approaches. [, , , , ]
  • Enzymatic Methods: These methods leverage specific enzymatic reactions to quantify Perindopril erbumine. []

Q12: What are the advantages of developing a stability-indicating analytical method for Perindopril erbumine?

A12: Stability-indicating methods are crucial for:

  • Monitoring drug degradation: These methods can accurately quantify drug content even in the presence of degradation products, ensuring product quality and safety. [, , ]
  • Assessing stability under various conditions: These methods allow evaluating drug stability under different stress conditions like hydrolysis, oxidation, and thermal stress, providing valuable information for formulation development and storage. [, , , ]

Q13: What novel drug delivery systems have been investigated for Perindopril erbumine?

A13: Research has explored various drug delivery systems for Perindopril erbumine, including:

  • Nanocomposites: Intercalation of Perindopril erbumine into layered double hydroxides has shown potential for controlled drug release and improved therapeutic efficacy. [, ]
  • Ethosomes: Ethosomes, as lipid-based carrier systems, have demonstrated promising results for enhancing transdermal delivery of Perindopril erbumine. []
  • Proniosomes: These carrier systems, similar to ethosomes, have also been investigated for improving the transdermal delivery of Perindopril erbumine. []
  • Hydrogels: Thiolated arabinoxylan-grafted acrylic acid copolymers have been explored as pH-sensitive hydrogels for controlled release of Perindopril erbumine. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.